molecular formula C11H12F3NO B2856551 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 2181816-25-9

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2856551
CAS No.: 2181816-25-9
M. Wt: 231.218
InChI Key: FPQVJWFZSHFEHS-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative characterized by a 4-methylphenyl group at the α-position of the acetamide backbone and a 2,2,2-trifluoroethyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-8-2-4-9(5-3-8)6-10(16)15-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQVJWFZSHFEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Based Activation

The most widely reported method involves activating the carboxylic acid precursor, 2-(4-methylphenyl)acetic acid, using N,N'-carbonyldiimidazole (CDI) in anhydrous ethyl acetate. The reaction proceeds via the formation of an acyl imidazole intermediate, which subsequently reacts with 2,2,2-trifluoroethylamine. Key parameters include:

  • Solvent Selection : Ethyl acetate is preferred due to its ability to dissolve both the acylating agent and the amine while facilitating phase separation during workup.
  • Stoichiometry : A 1:1.05 molar ratio of acid to CDI ensures complete activation, with a 10% excess of 2,2,2-trifluoroethylamine to drive the reaction to completion.
  • Temperature Control : Maintaining the reaction at 20–25°C prevents exothermic side reactions and ensures a yield of 78–82%.

Representative Procedure :

  • Suspend 2-(4-methylphenyl)acetic acid (50 g, 0.30 mol) in ethyl acetate (350 mL).
  • Add N,N'-carbonyldiimidazole (38.7 g, 0.24 mol) portionwise over 10 minutes.
  • Stir for 1 hour at 22°C, then add 2,2,2-trifluoroethylamine (32.9 g, 0.24 mol) in portions.
  • Quench with 1 N HCl (250 mL), separate phases, and wash the organic layer with saturated NaHCO₃.
  • Dry over MgSO₄, concentrate, and recrystallize from ethyl acetate/hexane to obtain the product (54.1 g, 78%).

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate from 2-(4-methylphenyl)acetic acid. This method is advantageous for sterically hindered amines:

  • Base Selection : Triethylamine (1.1 equiv) neutralizes HCl, preventing amine protonation.
  • Solvent Compatibility : Dichloromethane enhances reactivity but complicates isolation due to its low boiling point.
  • Yield : 70–75%, slightly lower than CDI-based methods due to competing hydrolysis.

Enzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

Enantioselective Acetylation

A novel biocatalytic route utilizes immobilized lipase (e.g., Candida antarctica Lipase B) to resolve racemic 2-amino-2-(4-methylphenyl)acetonitrile. This method achieves enantiomeric excess (ee) >90% for the (S)-enantiomer:

  • Substrate : 2-Amino-2-(4-methylphenyl)acetonitrile (6.0 mmol)
  • Acyl Donor : 2,2,2-Trifluoroethyl acetate (3.0 equiv)
  • Solvent : Diisopropyl ether (100 mL) at 40°C for 56 hours.
  • Workup : Filter the enzyme, concentrate, and purify via silica chromatography (43% yield, 90% ee).

Advantages :

  • Eliminates harsh reagents (e.g., CDI, HCl gas).
  • High stereocontrol suitable for chiral drug synthesis.

Hydrogenolysis of Protected Intermediates

Benzyloxycarbonyl (Cbz) Deprotection

A two-step protocol first synthesizes N-(benzyloxycarbonyl)-2-(4-methylphenyl)acetamide, followed by hydrogenolytic cleavage of the Cbz group:

  • Protection : React 2-(4-methylphenyl)acetic acid with benzyl chloroformate in the presence of NaHCO₃.
  • Hydrogenolysis : Treat with H₂ (1 atm) over 10% Pd/C in ethyl acetate at 25°C for 24 hours.
  • Yield : 85–90% after recrystallization.

Optimization Notes :

  • Catalyst loading (5 wt%) balances cost and reaction rate.
  • Ethyl acetate minimizes catalyst poisoning compared to THF or DMF.

Acid Chloride Route

Direct Aminolysis

2-(4-Methylphenyl)acetyl chloride, generated in situ from the acid and thionyl chloride, reacts with 2,2,2-trifluoroethylamine in dichloromethane:

  • Conditions : 0°C to room temperature, 12–24 hours.
  • Base : Triethylamine (2.0 equiv) scavenges HCl, improving yield to 80%.
  • Limitations : Requires rigorous anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Stereoselectivity
CDI-Mediated Coupling 78–82 98–99 Industrial None
Enzymatic 43 95 Lab-scale 90% ee (S)
Hydrogenolysis 85–90 99 Pilot plant None
Acid Chloride 80 97 Moderate None

Key Findings :

  • Industrial Preference : CDI and hydrogenolysis methods dominate due to high yields and scalability.
  • Green Chemistry : Enzymatic routes offer sustainability but require yield improvements.
  • Purity Challenges : Acid chloride methods often necessitate chromatography, increasing costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Applications

  • Lead Compound for Drug Development :
    • The compound's structure allows it to serve as a lead compound in the development of new therapeutic agents. Its trifluoroethyl group may enhance bioactivity and stability compared to non-halogenated counterparts.
    • Research indicates that similar compounds have been investigated for their potential as anti-inflammatory agents and analgesics.
  • Acaricidal Activity :
    • A related study highlighted the synthesis of phenyl trifluoroethyl thioether derivatives, which showed significant acaricidal activity against pests like the carmine spider mite (Tetranychus cinnabarinus). These findings suggest that compounds with similar structural motifs could be effective in pest control .

Agrochemical Applications

  • Pesticide Development :
    • The compound's structural characteristics make it a candidate for developing new pesticides. Its efficacy against agricultural pests can be enhanced by modifying its functional groups, which may improve its interaction with biological targets in pests .
  • Mechanism of Action :
    • The specific interactions of 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide with biological targets remain to be fully elucidated. However, its unique functional groups suggest potential interactions with proteins and enzymes involved in inflammatory pathways and other biological processes .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes:

  • Reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide, followed by treatment with aqueous ammonia .

Case Study 1: Anti-inflammatory Properties

A study conducted on structurally similar compounds demonstrated their ability to inhibit specific inflammatory pathways. The results suggested that modifications to the trifluoroethyl group could enhance anti-inflammatory effects, making it a promising candidate for further investigation in drug development.

Case Study 2: Acaricidal Efficacy

In a study evaluating various trifluoroethyl derivatives against Tetranychus cinnabarinus, compound 25b exhibited a median lethal concentration significantly lower than traditional acaricides. This highlights the potential of trifluoroethyl-containing compounds in agricultural pest management .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substitution Patterns on the Acetamide Nitrogen

Compounds sharing the N-(2,2,2-trifluoroethyl) group exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects. Key examples include:

Compound Name Substituent on Nitrogen Molecular Weight Key Properties/Applications Evidence Source
Target Compound 2,2,2-Trifluoroethyl 245.24* High lipophilicity; potential CNS activity N/A†
N-(4-Dimethylamino-phenyl)-2,2,2-trifluoroacetamide 2,2,2-Trifluoroethyl 232.21 Basic dimethylamino group enhances solubility in acidic media
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide 2,2,2-Trifluoroethyl 195.06 Highly fluorinated; possible industrial applications

*Calculated based on molecular formula C₁₁H₁₂F₃NO. †Theoretical data inferred from analogs.

Key Insight: The trifluoroethyl group is associated with increased resistance to enzymatic degradation. However, substituents on the aromatic ring (e.g., dimethylamino in ) modulate solubility and electronic properties.

Substituents on the Aromatic Ring

The 4-methylphenyl group in the target compound contrasts with other aryl/heteroaryl substituents:

Compound Name Aromatic Substituent Biological Relevance Evidence Source
Target Compound 4-Methylphenyl Likely influences receptor binding specificity N/A†
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Chloro-2-methylphenoxy Herbicide/pesticide candidate
2-(1'-Benzyl-4-bromo-spiro[indoline-3,4'-piperidine]-1-yl)-N-(trifluoroethyl)acetamide Spiroindoline-piperidine DDR1 inhibitor for antifibrotic therapy

Key Insight : The 4-methyl group in the target compound may enhance steric interactions compared to electron-withdrawing groups (e.g., Cl in ). Spirocyclic systems (e.g., in ) introduce conformational rigidity, improving target selectivity.

Structural Complexity and Pharmacological Potential

Compounds with extended frameworks demonstrate diverse applications:

Compound Name Structural Features Potential Application Evidence Source
2-(4-Oxo-1-phenyl-8-(pyrazolo[3,4-b]pyridine-5-carbonyl)-triazaspiro[4.5]decan-3-yl)-N-(trifluoroethyl)acetamide Triazaspirodecane + pyrazolopyridine Kinase inhibition
CPI-1205 (EZH2 inhibitor) Pyrrolo-pyridine + trifluoroethyl Epigenetic therapy for cancer

Key Insight : The target compound’s simpler structure may favor pharmacokinetic properties (e.g., bioavailability), while complex scaffolds () are tailored for high-affinity interactions with enzymes or epigenetic targets.

Biological Activity

2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that belongs to the acetamide class of organic molecules. Its structure features a trifluoroethyl group and a methyl-substituted phenyl ring, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14F3NC_{12}H_{14}F_3N. The presence of the trifluoroethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with trifluoroethyl groups often exhibit significant biological activity. For instance, derivatives similar to this compound have shown potential in various therapeutic areas:

  • Antitumor Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related acetamides have demonstrated inhibitory effects on cancer cell lines such as MDA-MB-231 and MCF-7 with IC50 values in the micromolar range .
  • Anti-inflammatory Effects : Some acetamides are known for their anti-inflammatory properties, potentially acting through inhibition of key inflammatory pathways.
  • Enzyme Inhibition : Compounds like this compound may interact with enzymes involved in nucleotide biosynthesis, such as thymidylate synthase and dihydrofolate reductase.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) suggest potential pathways:

  • Interaction with Receptors : The compound may act on various receptors involved in cell signaling pathways.
  • Enzyme Modulation : It could inhibit or activate enzymes critical for cellular metabolism and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsIC50 Values (μM)
Antitumor5-FluorouracilInhibition of cell growth11.73 (MCF-7)
Anti-inflammatoryVarious acetamidesReduction in inflammatory markersNot specified
Enzyme InhibitionTrifluoroethyl derivativesDual inhibition of thymidylate synthase0.126

Case Study: Antitumor Efficacy

In a study examining the antitumor efficacy of related compounds, it was found that derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. For example, a compound structurally similar to this compound demonstrated a nearly 20-fold difference in efficacy between cancerous MDA-MB-231 cells and non-cancerous MCF10A cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(4-Methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-methylphenylacetic acid derivatives with 2,2,2-trifluoroethylamine under reflux in dichloromethane or heptane.
  • Step 2 : Activation of the carboxylic acid group using coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation.
  • Critical Parameters : Temperature (30–50°C), reaction time (12–24 hours), and base selection (e.g., potassium carbonate) to optimize yield and minimize side reactions. Purity (>99%) is verified via ion chromatography .

Table 1 : Comparative Synthesis Parameters

StepReagents/ConditionsYield (%)Purity Method
1DCM, K₂CO₃, 40°C75–85HPLC
2EDC/HOBt, RT60–70Ion Chromatography

Q. How can the molecular structure and electronic properties of this compound be elucidated?

  • X-ray crystallography provides precise 3D conformation, particularly for analyzing the trifluoroethyl group’s spatial arrangement.
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies electronic environments, such as deshielding effects from the trifluoroethyl group.
  • DFT calculations complement experimental data to map electron density and predict reactivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity?

  • Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors.
  • In Vitro Assays :
  • Enzyme inhibition : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes.
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays.
    • In Vivo Models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models, focusing on metabolic stability influenced by the trifluoroethyl group .

Q. What methodologies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Comparative Analysis : Cross-reference data with analogs (e.g., 2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide) to identify substituent-specific trends.
  • Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and broth microdilution methods.
  • Meta-Analysis : Aggregate data from structural analogs to statistically correlate functional groups (e.g., chloro vs. methyl substituents) with activity .

Q. How does the trifluoroethyl group influence reactivity in functionalization reactions?

  • Electrophilic Enhancement : The -CF₃ group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., Grignard reactions).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility during SN2 reactions.
  • Catalytic Optimization : Palladium catalysts improve yields in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .

Data Contradiction and Validation

Q. How to address discrepancies in spectroscopic data for this compound?

  • Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) across labs.
  • Hybrid Techniques : Use HSQC and HMBC NMR to resolve overlapping signals from aromatic and trifluoroethyl moieties.
  • Reference Standards : Compare with certified spectra of structurally validated analogs (e.g., N-(4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide) .

Methodological Recommendations

Table 2 : Analytical Techniques for Quality Control

TechniquePurposeKey Parameters
HPLCPurityC18 column, 0.1% TFA in H₂O/MeOH
FT-IRFunctional Groups4000–400 cm⁻¹, KBr pellet
LC-MSMass VerificationESI+, m/z 260.2 (M+H⁺)

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